Cas no 22108-14-1 (4-cyclopropylpiperidin-4-ol)

4-Cyclopropylpiperidin-4-ol is a versatile heterocyclic compound featuring both a cyclopropyl group and a hydroxylated piperidine scaffold. This structure imparts unique steric and electronic properties, making it valuable as a synthetic intermediate in pharmaceutical and agrochemical research. The cyclopropyl moiety enhances metabolic stability and conformational rigidity, while the hydroxyl group offers a handle for further functionalization. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic profiles in drug design. The compound’s rigid framework is particularly useful in modulating receptor interactions, enabling the development of targeted bioactive molecules. High purity grades ensure reproducibility in research applications.
4-cyclopropylpiperidin-4-ol structure
4-cyclopropylpiperidin-4-ol structure
Product Name:4-cyclopropylpiperidin-4-ol
CAS No:22108-14-1
MF:C8H15NO
MW:141.210802316666
MDL:MFCD19217770
CID:2135413
PubChem ID:22283390
Update Time:2025-06-10

4-cyclopropylpiperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-cyclopropyl-4-Piperidinol
    • 4-Cyclopropylpiperidin-4-ol
    • XAA10814
    • 4-Piperidinol, 4-cyclopropyl-
    • AKOS006356266
    • SY098458
    • EN300-307374
    • DA-39477
    • SCHEMBL3052069
    • P12562
    • 22108-14-1
    • PB15400
    • Z1203733100
    • MFCD19217770
    • AS-51391
    • CS-0050875
    • 845-081-0
    • 4-cyclopropylpiperidin-4-ol
    • MDL: MFCD19217770
    • Inchi: 1S/C8H15NO/c10-8(7-1-2-7)3-5-9-6-4-8/h7,9-10H,1-6H2
    • InChI Key: AHIDHDSSUAYXBC-UHFFFAOYSA-N
    • SMILES: OC1(CCNCC1)C1CC1

Computed Properties

  • Exact Mass: 141.115364102g/mol
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.1±0.0 g/cm3
  • Melting Point: NA
  • Boiling Point: 236.4±0.0 °C at 760 mmHg
  • Flash Point: 104.9±0.0 °C
  • Vapor Pressure: 0.0±0.0 mmHg at 25°C

4-cyclopropylpiperidin-4-ol Security Information

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4-cyclopropylpiperidin-4-ol Suppliers

Amadis Chemical Company Limited
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(CAS:22108-14-1)4-cyclopropylpiperidin-4-ol
Order Number:A856236
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:59
Price ($):1526.0
Email:sales@amadischem.com

Additional information on 4-cyclopropylpiperidin-4-ol

4-Cyclopropylpiperidin-4-ol: A Comprehensive Overview

4-Cyclopropylpiperidin-4-ol (CAS No: 22108-14-1) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique bicyclic structure, has been the subject of extensive research due to its potential applications in drug development and as a building block for advanced materials. In this article, we delve into the properties, synthesis, biological activities, and recent advancements associated with 4-cyclopropylpiperidin-4-ol, providing a comprehensive understanding of its significance in contemporary scientific research.

The molecular structure of 4-cyclopropylpiperidin-4-ol is defined by a piperidine ring fused with a cyclopropane ring at the 4-position, giving it a bicyclic framework. This arrangement imparts the compound with unique electronic and steric properties, making it an attractive candidate for various chemical transformations. The presence of the hydroxyl group (-OH) at the 4-position further enhances its reactivity and functional versatility. Recent studies have explored the stereochemical outcomes of reactions involving 4-cyclopropylpiperidin-4-ol, shedding light on its role as a chiral auxiliary in asymmetric synthesis.

One of the most notable aspects of 4-cyclopropylpiperidin-4-ol is its role in drug discovery. Researchers have investigated its potential as a lead compound for developing novel therapeutics targeting various diseases, including neurodegenerative disorders and cancer. For instance, studies have demonstrated that derivatives of 4-cyclopropylpiperidin-4-ol exhibit promising anti-inflammatory and antioxidant properties, which could be harnessed for developing treatments for chronic inflammatory conditions.

The synthesis of 4-cyclopropylpiperidin-4-ol has also been a focal point of recent research efforts. Traditional methods often involve multi-step processes with low yields, but advancements in catalytic asymmetric synthesis have enabled more efficient and scalable production methods. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly improve the yield and enantioselectivity of 4-cyclopropylpiperidin-4-ol, making it more accessible for large-scale applications.

In addition to its pharmacological applications, 4-cyclopropylpiperidin-4-ol has shown potential in materials science as a precursor for advanced polymers and nanomaterials. Its rigid bicyclic structure contributes to the formation of high-performance materials with tailored mechanical and thermal properties. Recent breakthroughs in polymer chemistry have leveraged the unique attributes of 4-cyclopropylpiperidin-4-ol to develop biodegradable polymers suitable for biomedical applications.

From an environmental perspective, researchers are exploring green chemistry approaches to synthesize 4-cyclopropylpiperidin-4-ol using renewable feedstocks and enzymatic catalysts. These sustainable methods not only reduce the environmental footprint but also align with global efforts to promote eco-friendly chemical processes.

In conclusion, 4-Cyclopropylpip

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Amadis Chemical Company Limited
(CAS:22108-14-1)4-cyclopropylpiperidin-4-ol
A856236
Purity:99%
Quantity:10g
Price ($):1526.0
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